(R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester
Description
“(R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester” (CAS: 1218943-99-7) is a chiral carbamate derivative characterized by a tert-butyl carbamate group and a branched 2-amino-3,3-dimethyl-butyl chain. Its molecular weight is 216.32 g/mol, with a purity of 96% . The tert-butyl group confers steric protection to the carbamate moiety, enhancing stability against hydrolysis compared to smaller alkyl esters (e.g., methyl or ethyl carbamates) .
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-amino-3,3-dimethylbutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSWUUVDIYKZTD-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester, also known as (R)-tert-butyl carbamate, is a compound that has garnered attention for its potential biological activities. This article delves into the biological mechanisms, pharmacological effects, and therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₂₄N₂O₂
- Molecular Weight : 216.32 g/mol
- Functional Groups : Amino group, carbamic acid moiety, tert-butyl ester functional group
- Chirality : Exists as two enantiomers, (R) and (S), with distinct biological activities.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems in the central nervous system (CNS). Studies suggest that this compound can modulate receptor activity, potentially enhancing synaptic transmission and exhibiting neuroprotective effects under certain conditions. The interaction mechanisms often focus on how this compound influences various neurotransmitter receptors.
Neurotransmitter Interaction
Research indicates that this compound may influence pathways related to cognitive function and mood regulation. It has been studied for its effects on neurotransmitter systems such as serotonin and dopamine .
Antioxidant Properties
Compounds similar to this compound have demonstrated antioxidant activity. This property is significant for preventing oxidative stress in biological systems, which is linked to various neurodegenerative diseases.
Case Studies and Research Findings
Several studies have evaluated the pharmacological effects of this compound:
- Cognitive Enhancement : A study found that this compound improved cognitive performance in animal models by enhancing synaptic plasticity.
- Neuroprotection : Research indicated that it could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
- Enzyme Inhibition : It has been utilized as a scaffold for synthesizing inhibitors targeting enzymes involved in metabolic diseases, indicating its versatility in drug design.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-2-Amino-3,3-dimethylbutyric acid | Chiral center at C2; amino group | Different enantiomer with potentially different activity |
| N,N-Diethylglycine | Contains ethyl groups instead of tert-butyl | Used in different biochemical pathways |
| (S)-2-Amino-4-methylpentanoic acid | Longer carbon chain | Exhibits different pharmacological profiles |
The distinct stereochemistry and functional groups of this compound enhance its interaction with biological systems compared to these similar compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and analogous carbamate derivatives:
Key Comparisons
Steric and Stability Effects: The target compound’s tert-butyl carbamate and branched dimethyl chain provide superior steric protection compared to linear analogs (e.g., ethyl carbamates in ), reducing susceptibility to enzymatic or hydrolytic degradation . In contrast, compounds with hydroxyl groups (e.g., tert-Butyl-(2R,3R)-3-Amino-2-hydroxybutanoate) exhibit higher polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
Stereochemical Influence :
- The R-configuration in the target compound distinguishes it from stereoisomers like the 2R,3S hydrochloride salt (). Such stereochemical variations can drastically alter binding affinities in chiral environments, such as enzyme active sites .
Functional Group Modifications :
- The piperidine-containing analog () introduces a rigid heterocyclic ring, likely enhancing interactions with hydrophobic pockets in proteins. However, its tertiary amine may reduce basicity compared to the primary amine in the target compound .
- The cyclobutyl derivatives () demonstrate how ring systems and acetyl groups modulate lipophilicity and conformational flexibility, impacting bioavailability .
Salt Forms and Solubility :
- The hydrochloride salt () highlights the utility of salt formation to improve aqueous solubility, a property absent in the neutral target compound .
Biological Activity Trends: Historical data () indicate that dimethylcarbamic esters (e.g., the target compound) exhibit stronger physostigmine-like activity (e.g., intestinal peristalsis stimulation) than diethyl or diallyl analogs.
Research Findings and Implications
- Stability vs. Reactivity : The tert-butyl group in the target compound balances stability and reactivity, making it suitable for applications requiring prolonged shelf-life .
- Stereoselectivity : The R-configuration may offer advantages in asymmetric synthesis or enantioselective biological interactions, though direct activity data are lacking in the evidence .
Preparation Methods
Preparation via Alkyl Phenyl Carbonates
A well-documented method utilizes alkyl phenyl carbonates as electrophilic reagents to selectively prepare mono-carbamates from amino precursors. This method is noted for its simplicity, efficiency, and selectivity.
- Reagents: Alkyl phenyl carbonate (e.g., tert-butyl phenyl carbonate) reacts with the amino precursor.
- Conditions: Mild conditions that avoid over-carbamation, typically in organic solvents.
- Advantages: High selectivity for mono-carbamate formation, good yields, and operational simplicity.
This method is exemplified in the preparation of related compounds such as (2-Aminoethyl)carbamic acid tert-butyl ester, which shares mechanistic similarities with the target compound.
Industrial-Scale Preparation: Neutral Reagents and Optimized Conditions
Recent advances, particularly from patent literature, reveal improved industrial methods focusing on the synthesis of tert-butyl carbamate derivatives with enhanced yield and purity by using reagents in their neutral forms rather than as salts.
- Key Insight: Using neutral forms of the amino and carbamoyl reagents avoids increased viscosity and solidification issues seen with salt forms, facilitating better stirring and reaction control.
- Reaction Mixture: The reaction is performed in organic solvents such as acetonitrile, dimethylformamide, or cyclic ethers (e.g., tetrahydrofuran).
- Base Addition: After mixing reagents, a base such as a tertiary amine (triethylamine, diisopropylethylamine) or aromatic amine (pyridine derivatives) is added to promote carbamate formation.
- Molar Ratios: Optimal molar ratios of reagents range from 1:0.95 to 1:1.35, with a preferred ratio near 1:1.05 for balanced reactivity and yield.
- Concentration: Reagent concentrations are maintained between 15% and 40% (w/v) to ensure manageable viscosity and efficient reaction kinetics.
- Temperature: The reaction is typically carried out at moderate temperatures (~60 °C) to optimize reaction rate without compromising stereochemical integrity.
This approach leads to higher yields (~93%) and purity compared to previous methods that required strict control of reagent addition order and large excesses of base.
Solvent and Base Selection
The choice of solvent and base critically affects the reaction outcome:
| Parameter | Preferred Options | Notes |
|---|---|---|
| Organic Solvent | Acetonitrile, N,N-dimethylformamide, 1,4-dioxane, THF, methyl tert-butyl ether, C1-C4 alcohols | Solvents chosen for solubility and reaction control |
| Base | Tertiary amines (triethylamine, diisopropylethylamine), aromatic amines (pyridine, methylpyridine derivatives) | Facilitate deprotonation and carbamate formation |
| Molar Ratio (A:B) | 1:0.95 to 1:1.35, ideally 1:1.05 | Ensures stoichiometric balance for complete reaction |
| Concentration (w/v) | 15% to 40% | Balances reactant solubility and manageable viscosity |
Reaction Mechanism and Process Notes
- The reaction proceeds via nucleophilic attack of the amino group on the carbamoyl electrophile, forming the carbamate linkage.
- Use of neutral reagents reduces side reactions and polymerization that can occur with salt forms.
- The base neutralizes the by-products and drives the reaction to completion.
- Avoiding excessive base prevents formation of undesired salts and maintains product purity.
Comparative Data Table of Preparation Conditions
Research Findings and Industrial Relevance
- The discovery that neutral reagent forms improve reaction conditions and yield represents a significant advancement for industrial synthesis of carbamate derivatives.
- This method reduces the need for large excesses of base and complex addition protocols, simplifying scale-up.
- The compound prepared by these methods serves as a key intermediate in the synthesis of anticoagulant drugs such as Edoxaban, highlighting its pharmaceutical importance.
- The control of stereochemistry is maintained throughout the process, ensuring the (R)-enantiomer is obtained with high enantiomeric excess.
Q & A
Q. Table 1: Synthetic Parameters for Optimized Yield
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Boc Protection | DCM | 25 | DMAP | 85 | 95 |
| Chiral Resolution | THF | 0 | L-Tartaric Acid | 78 | 99 (R) |
| Final Deprotection | HCl/EtOAc | 10 | - | 90 | 98 |
| Data synthesized from |
Q. Table 2: Predicted vs. Experimental ADME Properties
| Parameter | Predicted (SwissADME) | Experimental (Microsomes) |
|---|---|---|
| logP | 2.4 | 2.6 |
| TPSA (Ų) | 58 | 62 |
| Hepatic t (min) | 45 | 38 |
| Data from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
